molecular formula C22H23N3O2S B2996144 1-(4-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone CAS No. 897482-59-6

1-(4-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone

Cat. No.: B2996144
CAS No.: 897482-59-6
M. Wt: 393.51
InChI Key: OFLHGZNBEKVBTC-UHFFFAOYSA-N
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Description

1-(4-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone is a heterocyclic compound featuring a benzo[d]thiazole core substituted with 5,7-dimethyl groups. This moiety is linked via a piperazine ring to a phenyl carbonyl group, terminating in an ethanone (acetyl) group. Its synthesis likely involves multi-step reactions, such as nucleophilic substitutions, cyclizations, and coupling strategies, as seen in analogous compounds (e.g., Vilsmeier-Haack cyclization for benzothiazole formation or Cu-catalyzed click chemistry for triazole linkages ).

Properties

IUPAC Name

1-[4-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c1-14-12-15(2)20-19(13-14)23-22(28-20)25-10-8-24(9-11-25)21(27)18-6-4-17(5-7-18)16(3)26/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLHGZNBEKVBTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-(4-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone is a synthetic compound that has garnered attention for its potential biological activities. Its structure, which includes a piperazine moiety and a benzo[d]thiazole unit, suggests various pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The compound can be represented by the following structural formula:

C23H26N2O2S\text{C}_{23}\text{H}_{26}\text{N}_{2}\text{O}_{2}\text{S}

Molecular Weight : 398.54 g/mol
CAS Number : 923001-12-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are involved in pain modulation and inflammation pathways .
  • Anticancer Activity : Preliminary studies indicate that derivatives containing piperazine and benzo[d]thiazole structures exhibit promising anticancer properties, potentially through apoptosis induction and cell cycle arrest mechanisms.

Antinociceptive Effects

Research has shown that compounds similar to this compound can produce significant antinociceptive effects in animal models. The dual inhibition of sEH and FAAH has been linked to enhanced pain relief without the side effects associated with traditional analgesics .

Antidepressant Properties

Benzothiazole derivatives have been evaluated for their antidepressant-like effects in various behavioral models. In studies involving forced swimming tests, certain analogs exhibited reduced immobility time, suggesting potential antidepressant activity .

Antitumor Activity

The compound's structural features suggest it may possess antitumor activity. Piperazine derivatives have been noted for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines. Further studies are necessary to elucidate the specific pathways involved.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

StudyFindings
Structure-Activity Relationship (SAR) Studies Identified key structural components that enhance dual inhibition of sEH and FAAH, leading to improved therapeutic profiles in pain management .
Antidepressant Activity Evaluation Compounds similar to this compound showed significant effects in reducing immobility in forced swimming tests compared to control groups .
Antitumor Studies Piperazine derivatives demonstrated cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis and cell cycle disruption being proposed.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its 5,7-dimethylbenzothiazole core and piperazine-carbonyl-phenyl linkage. Below is a comparison with key analogues:

Compound Name Substituents on Benzothiazole Linkage to Piperazine Key Functional Groups Biological Activity Reference
Target Compound 5,7-Dimethyl Piperazine-1-carbonyl-phenyl Ethanone Hypothetical (antimicrobial/anticancer)
1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)phenyl)ethanone 7-Chloro-4-methyl Piperazine-phenyl Ethanone Not reported
Benzothiazole-Piperazine-Triazole Hybrids (e.g., 5i, 5j) Varies (e.g., unsubstituted) Triazole/thiadiazole-piperazine Triazole, thiadiazole Anticancer (EI-MS: 593.17 [M+H]⁺)
Azole-Piperazine Derivatives (e.g., 1-(4-((4-chlorophenyl)(phenyl)methyl)piperazine) N/A (azole core) Piperazine-aryl Imidazole, chlorophenyl Antibacterial (MIC: 3.1–25 μg/mL)
1-(4-(Benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)phenyl)ethanone Benzo[d][1,3]dioxole (non-thiazole) Piperazine-carbonyl-phenyl Ethanone Not reported

Key Observations :

  • Methoxy or chloro substituents in analogues (e.g., ) may alter electronic properties and binding affinities.
  • Linkage Diversity : Piperazine-carbonyl-phenyl linkages (target compound) differ from triazole or thiadiazole linkages in , which introduce additional heterocyclic motifs. Such variations influence conformational flexibility and target interactions.
  • Anticancer activity in benzothiazole-triazole hybrids () highlights the role of benzothiazole in targeting proliferative pathways.
Pharmacological and Physicochemical Properties
  • Metabolic Stability : Piperazine moieties are prone to N-dealkylation (as seen in ), but methyl groups may slow oxidative metabolism.
  • Bioactivity : While direct data on the target compound is lacking, structural parallels to and suggest possible anticancer or antimicrobial effects.

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